molecular formula C17H17ClO4 B4768924 3-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzaldehyde

3-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzaldehyde

Cat. No.: B4768924
M. Wt: 320.8 g/mol
InChI Key: QLSNZOHBYSNDRJ-UHFFFAOYSA-N
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Description

3-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chloro group, a methoxy group, and a methylphenoxyethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzaldehyde typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-chlorobenzaldehyde with 2-(2-methoxy-4-methylphenoxy)ethanol under acidic or basic conditions to form the desired product. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as flow chemistry, automated reactors, and in-line monitoring to ensure consistent quality and efficiency. The choice of reagents, catalysts, and reaction conditions is critical to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 3-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzoic acid.

    Reduction: 3-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxybenzaldehyde: Similar structure but lacks the methoxy and methylphenoxyethoxy groups.

    2-bromo-4-chlorobenzaldehyde: Similar structure but contains a bromo group instead of the methoxy and methylphenoxyethoxy groups.

    Vanillin (4-hydroxy-3-methoxybenzaldehyde): Similar structure but contains a hydroxy group instead of the chloro and methoxy groups.

Uniqueness

3-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzaldehyde is unique due to the presence of both the chloro and methoxy groups, as well as the extended ethoxy linkage to the methylphenoxy group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

3-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO4/c1-12-3-5-16(17(9-12)20-2)22-8-7-21-15-6-4-13(11-19)10-14(15)18/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSNZOHBYSNDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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